QPy-TPA
Description
Evolution and Significance of Quaterpyridine (QPy) and Triphenylamine (B166846) (TPA) Architectures in Chemical Science
Quaterpyridine (QPy), a polypyridine ligand, is composed of four pyridine (B92270) rings linked together. Various isomers of quaterpyridine exist, with 2,2':6',2'':6'',2'''-quaterpyridine being a widely studied example nih.gov. QPy architectures are significant in chemical science primarily due to their versatile coordination chemistry. They can act as multidentate ligands, forming stable complexes with transition metal ions nih.govnih.govreadthedocs.io. These metal-quaterpyridine complexes have found applications in areas such as catalysis, including the electrocatalytic reduction of carbon dioxide, and in the construction of intricate metallosupramolecular architectures readthedocs.ionih.govnih.gov. The ability of QPy to coordinate metals makes it a valuable building block for creating functional materials with tunable properties.
Triphenylamine (TPA), characterized by a nitrogen atom bonded to three phenyl rings, is another pivotal architecture in organic chemistry. TPA derivatives are well-known for their excellent electron-donating capabilities and high hole mobility. The non-planar, propeller-like structure of the TPA core is particularly beneficial in preventing undesirable intermolecular aggregation, which is crucial for maintaining the performance of organic electronic devices. Consequently, TPA and its derivatives are widely utilized in optoelectronic applications, including organic light-emitting diodes (OLEDs), organic photovoltaics, and dye-sensitized solar cells (DSSCs), serving primarily as hole-transporting materials or donor units in push-pull systems.
Interdisciplinary Context of QPy-TPA Derived Molecular Systems
The convergence of QPy and TPA architectures in a single molecular entity like this compound opens avenues for interdisciplinary research, bridging coordination chemistry, materials science, and potentially life sciences. Molecular systems incorporating both units can leverage the distinct properties of each component. The QPy portion can serve as a recognition site for metal ions or as a scaffold for supramolecular assembly, while the TPA moiety can contribute its electronic and charge-transport characteristics.
Such hybrid systems hold potential in areas requiring the integration of different functionalities at the molecular level. For instance, combining the metal-binding ability of QPy with the charge-donating nature of TPA could lead to novel electrocatalysts or photocatalysts with enhanced performance. Furthermore, the photophysical properties arising from the interaction between the QPy and TPA units can be exploited in sensing or imaging applications. The development of "this compound" as a lipophilic probe for biological studies exemplifies this interdisciplinary potential, demonstrating the application of such molecular designs in cell biology research.
Scope and Research Imperatives in this compound Chemistry
The research into this compound based chemical compounds is driven by the imperative to develop new functional materials and molecular tools with finely tuned properties. The scope of this compound chemistry involves the rational design and synthesis of various molecular architectures where QPy and TPA units are linked through different tethers or incorporated into larger molecular frameworks.
Key research imperatives include:
Developing efficient synthetic routes to access diverse this compound compounds with controlled structures and linkages.
Investigating the fundamental electronic, photophysical, and electrochemical properties of these hybrid systems and understanding the interplay between the QPy and TPA units.
Exploring the potential applications of this compound compounds in areas such as catalysis (e.g., CO2 reduction, organic transformations), optoelectronics (e.g., emissive materials, charge transport layers), and biological probes or therapeutic agents.
Utilizing computational chemistry to predict and understand the molecular properties and reactivity of this compound systems, guiding experimental design.
Detailed research findings on specific this compound compounds, such as their spectral characteristics and behavior in biological environments, provide crucial insights into their potential utility and inform the design of future generations of this compound-based materials.
Detailed Research Findings: this compound as a Lipophilic Probe
Recent research has highlighted the application of a specific compound referred to as this compound as a lipophilic probe in cell biology studies. This compound has been investigated for its ability to induce cell death upon light irradiation and its influence on lipid dynamics.
Studies have characterized the photophysical properties of this this compound probe, reporting a maximum absorption wavelength at 400 nm and a maximum emission wavelength at 590 nm. These spectral properties are indicative of the molecule's ability to absorb light in the visible range and re-emit it as fluorescence, making it suitable for fluorescence imaging and photoactivation.
Research findings indicate that this this compound probe can induce non-ferroptotic cell death in certain cell lines, such as B16 and HepG2 cells, upon light irradiation. This photo-induced activity is linked to the compound's lipophilic nature and its interaction with cellular components, particularly its observed localization in lipid droplets. Comparative studies with related probes, such as BODIthis compound (which localized in the endoplasmic reticulum and induced ferroptosis), suggest that the cellular localization and the specific chemical structure of the probe influence the mechanism of photo-induced cell death and lipid regulation.
The observed upregulation of oxidized lipids, particularly phosphatidylcholines (PCs) and phosphatidylethanolamines (PEs), upon light irradiation in the presence of this compound further highlights its impact on cellular lipid dynamics. These findings underscore the potential of this compound based compounds as tools for investigating complex biological processes related to photo-induced cellular responses and lipid metabolism.
Photophysical Data for a this compound Probe
| Property | Value |
| Maximum Absorption (λabs, max) | 400 nm |
| Maximum Emission (λem, max) | 590 nm |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H24N4O |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
2-[4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]-2-pyridinyl]-1H-quinazolin-4-one |
InChI |
InChI=1S/C33H24N4O/c38-33-29-13-7-8-14-30(29)35-32(36-33)31-23-25(21-22-34-31)16-15-24-17-19-28(20-18-24)37(26-9-3-1-4-10-26)27-11-5-2-6-12-27/h1-23H,(H,35,36,38)/b16-15+ |
InChI Key |
SWPCNQJOYYFODP-FOCLMDBBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC(=NC=C4)C5=NC(=O)C6=CC=CC=C6N5 |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC(=NC=C4)C5=NC(=O)C6=CC=CC=C6N5 |
Origin of Product |
United States |
Synthetic Methodologies for Qpy Tpa Frameworks and Analogues
Ligand Synthesis and Functionalization Strategies
The ability to synthesize and functionalize the Quaterpyridine and Tris(2-pyridylmethyl)amine (B178826) ligands is crucial for tailoring the properties and structures of the resulting metal complexes and supramolecular assemblies.
Quaterpyridine Ligand Synthesis and Derivatives
Quaterpyridine (qtpy) ligands are polypyridines that can act as multidentate ligands. Their synthesis often employs strategies similar to those used for terpyridine, such as Kröhnke and coupling reactions. nih.gov A reverse aldol (B89426) condensation reaction of appropriate aldehydes with alkyl and pyridyl acetyls has been used to synthesize 2,2′:4,4″:6,2′″-quaterpyridine and 2,2′:4,4″-terpyridine. cdnsciencepub.com Selective quaternization methods can be employed, allowing specific nitrogen atoms to remain free for metal coordination. cdnsciencepub.com
Suzuki-Miyaura cross-coupling reactions have proven effective for synthesizing quaterpyridine ligands, particularly utilizing N-methyliminodiacetic acid (MIDA) boronates as key reagents, which can provide good yields. nih.govacs.org This approach has facilitated the preparation of unsubstituted and alkyl and (hetero)aromatic substituted quaterpyridines. acs.org Difficulties associated with the synthesis of quaterpyridine complexes have historically limited their use in forming metallosupramolecular architectures, despite their diverse properties. rsc.org Alternative synthetic approaches, such as replacing pyridine (B92270) rings with diamino-1,3,5-triazinyl groups, have been explored to facilitate easier preparation of qtpy-type ligands. rsc.org Functionalization of quaterpyridine ligands can influence the geometry and properties of their metal complexes. rsc.org For instance, a 2,2′:6′,2″:6″,2′″-quaterpyridine bearing ethyl ester functionalities was synthesized for dye-sensitized solar cell applications. mdpi.com
Triphenylamine (B166846) and Tris(2-pyridylmethyl)amine Ligand Synthesis and Derivatives
Triphenylamine (TPA) derivatives are significant structural motifs in various applications, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), due to their electron-donating nature and hole-transporting capabilities. rsc.org The synthesis of triphenylamine derivatives can be achieved through various methods. A palladium-catalyzed Suzuki reaction of (hetero)aryl halides with 4-(diphenylamino)phenylboronic acid (DPBA) in aqueous ethanol (B145695) under aerobic and ligand-free conditions provides an efficient route for constructing (hetero)aryl-substituted triphenylamine derivatives. rsc.orgrsc.orgchemistryviews.orgresearchgate.net This method allows for good to excellent yields under mild conditions and can be very fast. rsc.orgchemistryviews.orgresearchgate.net For example, the coupling of 2-bromopyridine (B144113) with DPBA can yield N,N-diphenyl-4-(pyridin-2-yl)aniline in high yield. rsc.org Other synthetic routes for triphenylamine derivatives include one-step reactions like the Na₂S₂O₄ reduction of o-nitroanilines in the presence of triphenylamine aldehyde. acs.org
Tris(2-pyridylmethyl)amine (TPA or TPMA) is a tripodal ligand widely used in coordination chemistry and supramolecular chemistry due to its ability to form stable tetradentate complexes with a variety of metals. unipd.itrsc.org The first synthesis of tris(2-pyridylmethyl)amine involved the alkylation of primary (2-pyridyl)methylamine with two equivalents of (chloromethyl)pyridine in aqueous NaOH solution. unipd.itrsc.org Reductive amination of a pyridine aldehyde is another valuable alternative, particularly in the presence of sensitive groups. unipd.itrsc.org Functionalization of the pyridyl units in tris(2-pyridylmethyl)amine allows for modification of the steric and electronic characteristics of the ligand. unipd.it Novel synthetic methods have been developed for post-functionalization of these ligands in the benzylic position, enabling the introduction of various functional groups. rsc.org Derivatives with functional groups like methoxy (B1213986) or cyano groups have been synthesized to modulate the electronic properties at the metal center. visnav.inresearchgate.net Deuterated and ¹⁵N-labeled tris(2-pyridylmethyl)amine derivatives have also been synthesized for specific applications like MRI sensing. d-nb.info Covalently substituting the TPA ligand with a C₃ symmetrical cap using triazole spacers can construct functionalized cavities. rsc.org
Coordination Chemistry and Metal Complexation Routes
The coordination chemistry of Quaterpyridine and Tris(2-pyridylmethyl)amine ligands with metal ions leads to the formation of diverse metal complexes, which can serve as building blocks for larger supramolecular structures.
Design and Synthesis of QPy-Metal Complexes
Quaterpyridine (qtpy) is a tetradentate ligand capable of forming metal complexes with different geometries. rsc.org While 4d metal ions like Ru(II) tend to coordinate with all four nitrogen donors in a tetradentate manner, 3d metal ions can bind qtpy in either a tridentate or tetradentate fashion. researchgate.net This diverse coordination behavior is partly attributed to the ligand's chelate cavity. researchgate.net
Complexes based on the coordination of both unsubstituted and functionalized quaterpyridine with transition metals have been extensively studied, particularly for the formation of metallosupramolecular architectures. rsc.org Reactions of metal perchlorates, such as iron(II), nickel(II), and zinc(II), with 2,2':6',2'':6'',2'"-quaterpyridine have yielded bis-qtpy metal complexes where two terdentate quaterpyridines coordinate to the metal center, leaving two pendant pyridyl groups. researchgate.net Intermediate mono-qtpy complexes have also been isolated and characterized. researchgate.net
Quaterpyridine ligands can coordinate to ruthenium in a planar structure, leaving apical positions available for ancillary ligands, which is relevant for applications like dye-sensitized solar cells. nih.gov Ruthenium(II) complexes of polypyridines can be obtained using starting materials like Ru p-cymene (B1678584) or Ru(III)Cl₃, followed by substitution with ancillary ligands. nih.gov Microwave-assisted synthesis has been reported for obtaining functionalized qtpy ligands and their trans-dithiocyanato ruthenium complexes. mdpi.com
The coordination of quaterpyridine to metal ions often results in distorted octahedral geometries, with the ligand adopting a planar conformation with inwardly oriented N-donor sites. rsc.org However, the specific substitution pattern on the oligopyridine core can modify these features. rsc.org Quaterpyridine has also been used as a bridging ligand in synthetic inorganic chemistry for the development of multinuclear transition-metal complexes. iucr.org Its suitability as a bridging ligand arises from its ability to coordinate through chelation via a bidentate diimine site and also coordinate to other metal centers via two monodentate imine sites. iucr.org
Design and Synthesis of TPA-Metal Complexes
Tris(2-pyridylmethyl)amine (TPA or TPMA) is a tetradentate ligand that can coordinate to a wide variety of transition metals. unipd.itcsic.es The position of the nitrogen atoms allows for the formation of four coordination bonds with a central metal ion. unipd.it The synthesis of TPA metal complexes was reported shortly after the ligand's initial synthesis. unipd.it
TPA-based ligands form stable complexes with metal ions, including zinc(II), with high stability and selectivity. d-nb.info These complexes have found various applications depending on the nature of the associated metal, such as in catalysis (e.g., oxygen reduction, water oxidation, atom transfer radical polymerization, hydrogen production) and chiral sensing. rsc.orgcsic.es
Studies have investigated the synthesis and characterization of TPA metal complexes with various metal ions, including copper, zinc, and mercury. csic.esacs.orgresearchgate.net For instance, new alkoxyphenyl-substituted derivatives of TPA have been prepared and their copper complexes studied, revealing the influence of cation−alkoxy interactions on copper redox potentials. acs.org Hg(II) coordination complexes containing the TPA ligand have been synthesized by conventional and sonochemical methods and characterized by techniques including X-ray crystallography. researchgate.net The complexation of Hg(II) by TPA has also been investigated using solution-state NMR and X-ray crystallography. researchgate.net
Functionalized TPA ligands with stable radical units, such as TEMPO, have been synthesized, and their metal complexes (e.g., with zinc and copper) have been studied to understand the influence of spin carriers on EPR properties. csic.es The synthesis of dichloroferrous complexes with functionalized TPA ligands has also been explored. visnav.inresearchgate.net
Heterometallic QPy-TPA Metallacycles and Coordination Polymers
The combination of Quaterpyridine and Tris(2-pyridylmethyl)amine ligands in the presence of different metal ions can lead to the formation of heterometallic metallacycles and coordination polymers. These structures are examples of metallosupramolecular assemblies where the different coordination preferences and geometries of the individual ligands and metal ions are exploited for controlled self-assembly.
While the provided search results offer extensive information on the synthesis and coordination chemistry of Quaterpyridine and Tris(2-pyridylmethyl)amine individually, and touch upon heterometallic coordination polymers in a broader context mdpi.comresearchgate.netpolimi.it, specific detailed research findings on heterometallic structures explicitly combining both QPy and TPA ligands in the same metallacycle or coordination polymer framework are less prevalent in the initial search results. The design and synthesis of such heterometallic this compound systems would involve carefully selecting metal ions compatible with the coordination modes of both ligands and employing synthetic strategies that promote the co-assembly of these components into extended structures or discrete metallacycles. This could potentially involve step-wise assembly or one-pot reactions, leveraging the self-assembly principles in coordination chemistry. nih.gov The resulting heterometallic frameworks could exhibit synergistic properties arising from the presence of different metal centers and the specific arrangement dictated by the QPy and TPA linkers.
Organic Synthesis Approaches for this compound Conjugates
The synthesis of this compound and its conjugates typically involves established organic chemistry methodologies, building upon the chemistry of its constituent parts: quaterpyridine (QPy) and triphenylamine (TPA). While specific detailed synthetic procedures for this compound are often described within individual research contexts, the general approaches for constructing molecules incorporating polypyridine and triphenylamine moieties provide a strong foundation.
Synthetic strategies for polypyridine ligands, such as quaterpyridine and terpyridine, frequently utilize coupling reactions. Methods like the Kröhnke synthesis and Suzuki-Miyaura coupling are common for constructing the oligo-pyridine backbone. nih.gov For instance, Suzuki-Miyaura reactions have been successfully applied in the synthesis of quaterpyridine ligands. nih.gov
Triphenylamine derivatives are often synthesized through methods involving the coupling of aniline (B41778) derivatives with aryl halides, such as the Goldberg and Nimerovsky modification. orgsyn.org Functionalization of the triphenylamine core can introduce sites for further conjugation. Amidation reactions have also been employed to incorporate amide units as linkers in triphenylamine derivatives designed for supramolecular applications. thieme-connect.de
The conjugation of QPy and TPA units to form this compound likely involves coupling reactions that link the quaterpyridine and triphenylamine fragments. The specific nature of the linker and the functional groups utilized in the coupling reaction are crucial for defining the final properties of the conjugate. Research on related compounds, such as triphenylamine-based conjugated polyfluorenes with terpyridine pendant groups, has demonstrated the utility of Suzuki coupling polymerization in creating conjugated systems containing both triphenylamine and polypyridine units. researchgate.net Another study involving a compound with both triphenylamine and terpyridine moieties (tBuTPAterpy) highlights the synthesis of such hybrid structures. nih.gov
While detailed synthesis data for this compound across various methods is not extensively reported in generalized databases, the principles from the synthesis of analogous polypyridine and triphenylamine conjugates are applicable. The synthesis of lipophilic probes often requires careful consideration of functional group compatibility and the introduction of lipophilic chains or moieties through reactions like alkylation or amidation.
Supramolecular Assembly Techniques for this compound Based Architectures
The design of this compound based architectures through supramolecular assembly leverages non-covalent interactions and coordination chemistry, drawing upon the inherent properties of the quaterpyridine and triphenylamine units. Supramolecular chemistry focuses on the interactions between molecules in an ordered and hierarchical manner to form well-defined supramolecules. nankai.edu.cn
Polypyridine ligands, including quaterpyridine and terpyridine, are well-known for their ability to form stable coordination complexes with transition metal ions. brown.eduresearchgate.net This metal-ligand coordination is a powerful tool for driving the self-assembly of complex architectures. brown.edunih.gov The directional and predictable nature of metal-ligand coordination is a critical feature in coordination-driven self-assembly. nih.gov
Triphenylamine derivatives can also participate in supramolecular assembly through various non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces, depending on the substituents present. thieme-connect.de The combination of a metal-chelating polypyridine unit and a π-extended triphenylamine core in this compound provides opportunities for constructing sophisticated supramolecular structures through a combination of coordination and non-covalent interactions.
Research on supramolecular assemblies involving related systems, such as triphenylamine derivatives with macrocycles like cucurbit hud.ac.ukuril, has shown that these interactions can lead to the formation of network-like structures with enhanced luminescence properties. nankai.edu.cn In these systems, cationic units on the triphenylamine derivative can be included by the macrocycle, restricting movement and promoting aggregation. nankai.edu.cn
Coordination-driven self-assembly using terpyridine ligands and metal ions has been successfully employed to create various supramolecular architectures, including emissive rosettes. brown.edu The self-assembly process can be influenced by factors such as the stoichiometry of the metal-ligand complex and the presence of other molecules. nankai.edu.cnbrown.edu
For this compound, supramolecular assembly could potentially be achieved through:
Metal Coordination: Utilizing the quaterpyridine unit to coordinate with suitable metal ions, leading to the formation of discrete complexes or extended polymeric structures.
π-π Stacking: The extended aromatic systems of both the quaterpyridine and triphenylamine moieties can engage in π-π stacking interactions, which are significant driving forces in the self-assembly of aromatic compounds. chemisgroup.us
Other Non-Covalent Interactions: Depending on the specific functionalization of the this compound molecule, hydrogen bonding, electrostatic interactions (if charged moieties are present), and hydrophobic effects (given its lipophilic nature) can also contribute to the assembly process. chemisgroup.usmdpi.com
The interplay of these interactions allows for the construction of diverse architectures, the nature of which is dictated by the molecular design of the this compound conjugate and the assembly conditions. Research findings on this compound indicate its lipophilic nature and its localization in cellular structures like lipid droplets, suggesting that hydrophobic interactions likely play a role in its behavior and potential for self-assembly in biological or biomimetic environments. medchemexpress.comacs.org
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the detailed structure of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra (such as ¹H NMR and ¹³C NMR), researchers can deduce the connectivity of atoms and the spatial arrangement of functional groups within a molecule. For QPy-TPA, ¹H NMR spectroscopy has been utilized as part of its characterization process. However, specific detailed spectral data, such as precise chemical shift values or coupling constants for the protons in this compound, are not provided in the reviewed sources.
Mass Spectrometry Techniques for Molecular Composition and Fragmentation Pathways
Mass Spectrometry (MS) is employed to determine the molecular weight of a compound and to gain insights into its elemental composition and structural subunits through fragmentation analysis. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) can provide accurate mass measurements of the intact molecule and its fragments. Analyzing the fragmentation pattern can help confirm the proposed structure and identify specific functional groups or linkages. While mass spectrometry is a standard technique for characterizing novel compounds like this compound, detailed mass spectral data or specific fragmentation pathways observed for this compound are not elaborated upon in the provided sources.
Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysics
Electronic absorption and emission spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, are used to study the electronic transitions within a molecule and its photophysical properties. UV-Vis spectroscopy reveals the wavelengths of light absorbed by the molecule, which relates to its electronic structure and the presence of chromophores. Fluorescence spectroscopy examines the light emitted by a molecule after excitation, providing information about its excited states, emission wavelengths, and fluorescence efficiency. This compound is noted to have fluorescence properties, and its behavior in different solvents has been observed. Its structure is described as having a D-π-A (Donor-pi-Acceptor) character, which is relevant to its electronic transitions and fluorescence. However, detailed photophysical parameters such as specific absorption/emission maxima, quantum yields, or excited-state lifetimes for this compound are not presented in the reviewed sources.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy and Raman spectroscopy, provide information about the vibrational modes of a molecule. These modes are associated with the stretching and bending of bonds and are characteristic of specific functional groups. FTIR and Raman spectra serve as molecular fingerprints and can confirm the presence of expected functional groups and provide insights into the bonding character within the molecule. Although these techniques are commonly used in compound characterization, specific FTIR or Raman spectral data for this compound are not detailed in the provided sources.
Computational Chemistry and Theoretical Investigations of Qpy Tpa Systems
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory has become a cornerstone of computational chemistry for investigating the electronic properties and equilibrium geometries of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of computational cost and accuracy, making it suitable for molecules of the size and complexity of QPy-TPA. openmopac.net DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms (geometry optimization) and the distribution of electrons within the molecule in its ground state.
One study on newly designed organic small molecules based on indoloquinoxaline and triphenylamine (B166846), specifically a molecule designated as IQTPA, utilized DFT calculations to determine its optimized geometry. The results showed a non-planar molecular structure, which is critical for understanding its solid-state packing and electronic properties.
A key outcome of DFT calculations is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are fundamental parameters that govern the electronic and optical properties of a molecule, including its behavior in electronic devices.
For donor-acceptor molecules like this compound, the spatial distribution of these orbitals is particularly insightful. Typically, the HOMO is localized on the electron-donating triphenylamine (TPA) moiety, while the LUMO is centered on the electron-accepting quinoxaline (B1680401) (QPy) portion. This separation is a hallmark of intramolecular charge transfer (ICT) character.
Computational studies on a family of unsymmetrical triphenylamine-functionalized quinoxalines have shown that the incorporation of different acceptor units leads to a stabilization of the LUMO levels and a correspondingly low HOMO-LUMO energy gap. researchgate.net DFT calculations for the related IQTPA molecule show the HOMO level localized on the triphenylamine and indole (B1671886) groups, while the LUMO is distributed over the quinoxaline core. This distinct separation confirms the donor-acceptor architecture of the molecule.
Table 1: Calculated Ground State Electronic Properties of IQTPA
| Property | Theoretical Value (eV) |
| HOMO | -5.35 |
| LUMO | -2.71 |
This interactive table summarizes the DFT-calculated frontier molecular orbital energy levels for the IQTPA molecule.
Vibrational frequency analysis, performed computationally using DFT, is a powerful tool for predicting the infrared (IR) and Raman spectra of a molecule. ias.ac.in By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be determined. These calculated frequencies can be directly compared with experimental spectroscopic data to confirm the molecular structure and assign specific spectral bands to the vibrations of functional groups. scispace.com
While DFT is a standard and effective method for performing such analyses, specific computational studies detailing the vibrational frequency analysis and spectroscopic correlations for the this compound system or its immediate analogs were not prominently available in the reviewed literature. Such an analysis would typically reveal characteristic stretching and bending modes associated with the C=N bonds of the quinoxaline ring and the C-N bonds of the triphenylamine unit.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To investigate the behavior of molecules upon absorption of light, the ground-state-focused DFT method is extended to Time-Dependent Density Functional Theory (TD-DFT). q-chem.comresearchgate.net TD-DFT is a widely used and computationally efficient method for calculating the energies of electronic excited states. q-chem.com This allows for the simulation of electronic absorption and emission spectra, providing critical insights into the photophysical properties of compounds like this compound.
TD-DFT calculations can predict the vertical excitation energies from the ground state to various excited states, which correspond to the peaks in an electronic absorption (UV-Vis) spectrum. The calculations also yield the oscillator strength for each transition, which relates to the intensity of the absorption band. This predictive capability is crucial for understanding the color and light-harvesting efficiency of a molecule.
Several theoretical investigations have utilized TD-DFT to rationalize the optical spectra of TPA-quinoxaline systems. For a series of unsymmetrical TPA-based quinoxalines, TD-DFT simulations were used to model the experimental UV-Vis spectra, confirming that broad absorptions in the visible region could be attributed to intramolecular charge transfer (ICT) transitions from the TPA donor to the quinoxaline acceptor units. researchgate.netscispace.com Similar studies on triarylamines based on a 6H-indolo[2,3-b]quinoxaline core also employed TDDFT simulations to understand the origin of their optical spectra. nih.gov These studies confirm that TD-DFT is a reliable tool for predicting and interpreting the photophysical properties of this class of compounds.
Table 2: Sample Calculated Electronic Transition Data for a TPA-Quinoxaline Derivative
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 585 | 1.9321 | HOMO → LUMO (98%) |
| S0 → S2 | 418 | 0.1561 | HOMO-1 → LUMO (96%) |
This interactive table presents representative TD-DFT data for electronic transitions in a triphenylamine-functionalized quinoxaline, showing the calculated maximum absorption wavelength (λmax), oscillator strength, and the primary molecular orbitals involved. researchgate.net
The modeling of charge transfer dynamics is essential for understanding how charges separate and recombine within a molecule after photoexcitation, which is a critical process in applications like solar cells. TD-DFT can be used to characterize the nature of excited states, identifying them as localized or having charge-transfer character. By analyzing the molecular orbitals involved in an electronic transition, it is possible to quantify the extent and direction of charge transfer.
While TD-DFT is a primary tool for investigating the potential for charge transfer in molecules like this compound, detailed studies modeling the specific dynamics (i.e., the time-dependent evolution of the charge separation) for this system were not found in the reviewed scientific literature.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. unipa.it Unlike the static picture provided by DFT geometry optimization, MD simulations provide a dynamic view of molecular behavior, allowing for the exploration of different molecular conformations and the study of interactions between molecules. This is particularly important for understanding how molecules pack in the solid state and how they interact with their environment in solution or at interfaces.
For a molecule like this compound, MD simulations could be employed to understand its conformational flexibility, such as the rotation around the single bonds connecting the donor and acceptor units. These simulations can also model how multiple this compound molecules interact with each other, providing insight into the intermolecular forces (e.g., van der Waals forces, π-π stacking) that govern crystal packing and thin-film morphology.
However, based on the reviewed literature, specific studies employing molecular dynamics simulations to investigate the conformational analysis or intermolecular interactions of the this compound system have not been reported.
Mechanistic Studies through Computational Reaction Pathways and Energy Landscapes
Computational studies are instrumental in mapping the potential energy surfaces of molecular systems, which helps in understanding the pathways of chemical reactions and photophysical processes. For complex systems involving donor-acceptor architectures like those found in quinoxaline-triphenylamine molecules, these studies can reveal the mechanisms of charge transfer, intersystem crossing, and non-radiative decay.
By calculating the energies of ground states, excited states, and transition states, researchers can construct detailed energy landscapes. nih.gov These landscapes are crucial for identifying the most favorable reaction or relaxation pathways. For instance, in molecules designed for applications in organic electronics, understanding the energy barriers between different electronic states (e.g., locally excited vs. charge-transfer states) is essential for predicting their efficiency. Methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly employed to explore these pathways, providing insights into the thermodynamic and kinetic feasibility of various processes that are difficult to observe experimentally. nih.govmdpi.com
Quantum Chemical Approaches for Complex Electronic Phenomena
Quantum chemical calculations are essential for unraveling the complex electronic phenomena that govern the functionality of this compound systems. aps.org These methods, particularly DFT, are used to determine fundamental electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net The distribution and energy of these frontier orbitals are critical in determining the charge injection, transport, and transfer characteristics of the material.
In a study on a related indoloquinoxaline-triphenylamine molecule (IQTPA), DFT calculations were used to visualize the electron density distribution of the HOMO and LUMO levels. researchgate.net The calculations revealed that the HOMO is primarily localized on the electron-donating triphenylamine (TPA) moiety, while the LUMO is centered on the electron-accepting indoloquinoxaline (IQ) portion. researchgate.net This spatial separation of frontier orbitals is a hallmark of an efficient intramolecular charge-transfer character, which is vital for applications in optoelectronics.
These quantum chemical approaches also allow for the calculation of excited-state properties, helping to understand absorption and emission spectra. youtube.comnih.gov By analyzing the nature of electronic transitions, one can characterize states as locally excited (LE) or charge-transfer (CT) states and determine the oscillator strengths for these transitions. youtube.com This information is fundamental to understanding the photophysical behavior of the molecule.
Table 1: Calculated Electronic Properties of IQTPA
| Property | Value (eV) | Description |
| HOMO | -5.28 | Highest Occupied Molecular Orbital energy level, localized on the TPA donor. researchgate.net |
| LUMO | -2.85 | Lowest Unoccupied Molecular Orbital energy level, localized on the IQ acceptor. researchgate.net |
| Band Gap | 2.43 | The energy difference between HOMO and LUMO, calculated from the respective energy levels. researchgate.net |
Predictive Modeling for Structure-Function Relationships
A key strength of computational chemistry is its ability to build predictive models that establish clear relationships between a molecule's chemical structure and its functional properties. By systematically modifying the molecular structure in silico—for example, by adding different functional groups or altering the conjugation length—researchers can predict the resulting changes in electronic and optical properties.
For this compound systems, this predictive modeling can guide the synthesis of new molecules with optimized characteristics. For instance, DFT calculations can predict how tweaking the donor or acceptor strength will affect the HOMO-LUMO gap, which in turn influences the absorption and emission wavelengths. researchgate.net The optimized molecular geometries obtained from these calculations provide insights into the planarity and potential for intermolecular interactions in the solid state, which are crucial for charge transport in thin-film devices. researchgate.net
This synergy between computational prediction and experimental synthesis accelerates the materials discovery cycle. By screening potential candidate molecules computationally, experimental efforts can be focused on the most promising structures, saving significant time and resources. This approach is central to the rational design of next-generation organic electronic materials based on the this compound framework.
Table of Compounds Mentioned
| Abbreviation | Full Name |
| This compound | Quinoxaline-Pyridine-Triphenylamine |
| IQTPA | Indoloquinoxaline-Triphenylamine |
| TPA | Triphenylamine |
| DFT | Density Functional Theory |
| TD-DFT | Time-Dependent Density Functional Theory |
| HOMO | Highest Occupied Molecular Orbital |
| LUMO | Lowest Unoccupied Molecular Orbital |
| LE | Locally Excited |
| CT | Charge-Transfer |
Advanced Applications of Qpy Tpa Based Compounds in Materials Science and Catalysis
Photocatalytic Systems for Energy Conversion
The design of QPy-TPA based systems allows for the absorption of light to generate excited states capable of driving challenging chemical reactions. This has led to their significant application in photocatalytic systems for converting solar energy into chemical fuels.
Carbon Dioxide Reduction Catalysis
This compound analogues and related polypyridyl-amine structures are effective in the photocatalytic reduction of carbon dioxide (CO₂), a critical process for converting a greenhouse gas into valuable fuels. In these systems, the TPA unit often acts as an electron donor, while the pyridyl component coordinates with a metal center that serves as the catalytic active site.
Upon light absorption, an intramolecular charge transfer occurs, moving an electron from the TPA donor to the catalytic center. This facilitates the binding and subsequent reduction of CO₂. For instance, metal complexes incorporating ligands analogous to this compound have demonstrated the ability to selectively reduce CO₂ to carbon monoxide (CO) or formic acid. nih.gov A spongy nickel-organic catalyst, Ni(TPA/TEG), has shown nearly 100% selectivity for CO production with a high rate of approximately 1.6 × 10⁴ μmol hour⁻¹ g⁻¹. nih.gov The performance of these catalysts is highly dependent on the choice of the metal center, solvent, and the specific ligand architecture. nih.gov Computational studies on similar structures, such as [TM(tpy)(ppy)]⁰, have been used to evaluate their photocatalytic CO₂ reduction performance, with theoretical data suggesting superior activity for certain metal centers like Rhenium (Re). rsc.org
Below is a table summarizing the performance of representative photocatalytic systems for CO₂ reduction.
| Catalyst System | Photosensitizer | Sacrificial Donor | Products | Selectivity | Performance Metric |
| Ni(TPA/TEG) | [Ru(bpy)₃]²⁺ | TEOA | CO | ~100% | CO Rate: ~1.6 × 10⁴ μmol h⁻¹ g⁻¹ |
| Zn-TPA-BPy-1 | - | TEOA | CH₄ | - | CH₄ Rate: 16.8 μmol g⁻¹ h⁻¹ |
| [CoII(tpa)Cl]Cl | [Ir(ppy)₃] | TEA | H₂, CO | Variable | TON (CO): up to 45 |
| Re-Cl-4,4ʹ-ortho | Self-sensitized | DMA | CO, Formate | High (CO) | TON (CO): 10.1 |
Note: TEOA = Triethanolamine, TEA = Triethylamine, DMA = Dimethylamine, TON = Turnover Number.
Water Oxidation and Hydrogen Evolution Catalysis
The generation of hydrogen (H₂) fuel from water splitting is a cornerstone of renewable energy research. This compound related compounds, particularly ruthenium complexes with polypyridyl ligands like quaterpyridine (qpy) and terpyridine (tpy), have been investigated as catalysts for the challenging water oxidation half-reaction (2H₂O → O₂ + 4H⁺ + 4e⁻). researchgate.netnih.gov
In these systems, the catalyst must be able to reach high oxidation states to facilitate the O-O bond formation. Research has shown that ruthenium(II) quaterpyridine complexes, such as [Ru(qpy)(L)₂]²⁺, can act as precatalysts. researchgate.net Upon oxidation, they are converted into the true catalytic species, a qpy-N,N'''-dioxide complex, [Ru(ONNO)(L)₂]³⁺, which then drives water oxidation with turnover numbers reaching up to 2100. researchgate.net The catalytic activity is sensitive to the electronic properties of the substituents on the qpy ligand. researchgate.net While these systems show promise, challenges such as catalyst stability and the prevention of side reactions like oxidative cleavage remain active areas of research. nih.gov For the hydrogen evolution reaction (HER), related molecular catalysts function by accepting electrons and protons to generate H₂.
The table below details the performance of representative water oxidation catalysts.
| Catalyst | Oxidant | Conditions | Product | Turnover Number (TON) |
| [Ru(qpy)(L)₂]²⁺ type | Ce(IV) | Aqueous | O₂ | Up to 2100 |
| Cu(II)(Py3P) | Electrolysis (1.40 V vs NHE) | pH 8.0, Phosphate buffer | O₂ | Multiple turnovers |
Organic Transformation Photocatalysis
Beyond energy conversion, this compound and analogous donor-acceptor photocatalysts are utilized to drive a variety of organic transformations under mild conditions. researchgate.net These reactions leverage the ability of the photoexcited catalyst to engage in single-electron transfer (SET) or energy transfer processes with organic substrates.
For example, these photocatalysts can be used for selective oxidation reactions, such as the conversion of p-xylene (B151628) to terephthalic acid (TPA), a crucial industrial monomer. mdpi.com In a typical mechanism, the photo-excited catalyst initiates a free-radical chain reaction by interacting with molecular oxygen and the organic substrate. mdpi.com The efficiency and selectivity of these transformations are highly dependent on the photocatalyst's structure, the reaction conditions, and the nature of the substrate. researchgate.netmdpi.com
Organic Electronics and Optoelectronic Devices
The favorable electronic and photophysical properties of this compound based compounds make them excellent candidates for use in organic electronic and optoelectronic devices, where they can function as emitters, sensitizers, or charge-transport materials.
Organic Light-Emitting Diodes (OLEDs) and Delayed Fluorescence Emitters
In the field of organic light-emitting diodes (OLEDs), materials based on TPA derivatives are extensively used to achieve high efficiency. nih.gov Specifically, they are prominent in the design of emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). nih.gov The TADF mechanism allows OLEDs to harvest both singlet and triplet excitons for light emission, overcoming the 25% internal quantum efficiency (IQE) limit of conventional fluorescent emitters and enabling theoretical IQEs of up to 100%. nih.gov
This is achieved in molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). nih.gov Donor-acceptor molecules, similar in principle to a this compound structure, are ideal for this purpose. The spatial separation of the highest occupied molecular orbital (HOMO), typically on the TPA donor, and the lowest unoccupied molecular orbital (LUMO), on the acceptor, minimizes the ΔE_ST. nih.gov A molecule like TBN-TPA, which contains a TPA donor, has been used to create solution-processed blue TADF OLEDs with high color purity. frontiersin.org
The performance of selected TADF emitters in OLEDs is summarized below.
| Emitter | Host | Max. External Quantum Efficiency (EQE) | Color (CIE coordinates) | Emission Peak |
| TBN-TPA (20 wt%) | mCP | 1.08% | Blue | - |
| D6 | - | 19.5% | Blue (0.16, 0.20) | - |
| Emitter 29 | - | 20.2% | Deep Blue (0.12, 0.13) | 467 nm |
Dye-Sensitized Solar Cells (DSSCs) and Photo-harvesting Applications
In dye-sensitized solar cells (DSSCs), a molecular dye absorbs sunlight and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), generating a photocurrent. nih.govpusan.ac.kr Organic dyes with a Donor-π-Acceptor (D-π-A) architecture are highly effective, and the TPA group is a commonly used electron donor due to its strong electron-donating ability and propensity to facilitate charge separation. mdpi.comnih.gov
The table below shows the performance of DSSCs using TPA-based dyes.
| Dye | Architecture | Electrolyte/HTM | Power Conversion Efficiency (PCE) |
| Dye 8 (TPA-based) | D-π-A | spiro-OMeTAD | 3.4% |
| Dye 9 (TPD-based) | D-π-A | spiro-OMeTAD | 1.5% |
| Dye 6 (Ru-based) | Amphiphilic | - | 4.5% |
Note: HTM = Hole Transport Material, TPD = Tetraphenylbenzidine.
Table of Mentioned Compounds
| Abbreviation / Name | Full Name |
| This compound | Quaterpyridine-Triphenylamine |
| TPA | Triphenylamine (B166846) |
| Qpy | 2,2′:6′,2′′:6′′,2′′′-Quaterpyridine |
| Tpy | 2,2':6',2''-Terpyridine |
| Ppy | 2-Phenylpyridine |
| Ni(TPA/TEG) | Nickel-Triphenylamine/Tetraethylene Glycol complex |
| Zn-TPA-BPy-1 | Zinc-Triphenylamine-Bipyridine polymer |
| [CoII(tpa)Cl]Cl | Chloro[tris(2-pyridylmethyl)amine]cobalt(II) chloride |
| Re-Cl-4,4ʹ-ortho | Rhenium complex with ortho-substituted bipyridine |
| [Ru(qpy)(L)₂]²⁺ | Ruthenium(II) quaterpyridine complex with ligand L |
| Cu(II)(Py3P) | Copper(II) complex with N,N-bis(2-pyridinylmethyl)-N-[(2-pyridinyl)methyl]-phosphanetriamine |
| TBN-TPA | Boron and Nitrogen containing Triphenylamine derivative |
| mCP | 1,3-Bis(N-carbazolyl)benzene |
| D6 | A blue TADF emitter |
| Spiro-OMeTAD | 2,2′,7,7′-Tetrakis(N,N-di-p-methoxyphenyl-amine)9,9′-spirobifluorene |
Organic Field-Effect Transistors (OFETs)
Compounds based on the triphenylamine (TPA) architecture are a significant class of hole-transporting materials utilized in the active layer of Organic Field-Effect Transistors (OFETs). The propeller-like, non-planar structure of TPA derivatives helps to suppress strong intermolecular π-π stacking, which can mitigate the formation of amorphous films and promote ordered crystalline packing, a crucial factor for efficient charge transport.
The performance of OFETs based on TPA derivatives is summarized in the table below, highlighting the impact of molecular design on key transistor metrics.
| Compound | Substrate Temp. (°C) | Hole Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio |
| Cyclic TPA Dimer (1) | 22 | 1.5 × 10⁻² | 10⁷ |
| Cyclic TPA Dimer (1) | 12 | 6 × 10⁻³ | 10⁶ |
| Linear TPA Dimer (2) | 22 | 2 × 10⁻⁴ | 10⁵ |
| Dimethoxytriphenyldiamine (DMTPD) Polymer | N/A | ~10⁻⁴ | N/A |
This table presents performance data for representative triphenylamine-based compounds in OFETs, based on findings from cited research. aip.orgacs.org
Supramolecular Materials and Assemblies
The unique coordinating properties of terpyridine (Tpy) and the structural versatility of triphenylamine (TPA) make them ideal building blocks for constructing complex supramolecular architectures. These systems are held together by non-covalent interactions, leading to materials with dynamic and often stimuli-responsive properties.
Host-Guest Chemistry and Molecular Recognition
Terpyridine-based ligands are cornerstones in the construction of sophisticated host-guest systems due to their strong and well-defined coordination to metal ions. This allows for the self-assembly of large, three-dimensional structures with internal cavities capable of encapsulating guest molecules.
One notable example involves the creation of three-dimensional metallo-cages from a three-armed ligand featuring bis-terpyridine groups. rsc.orgnih.gov These cages, formed by self-assembly with metal ions like Zn²⁺ or Fe²⁺, possess giant cavities and molecular weights reaching up to 13,000 Da. rsc.orgnih.gov The inclusion of a crown ether moiety (benzo-21-crown-7) within the ligand structure allows for further host-guest interactions, enabling the cages to be threaded by difunctional alkylammonium salts, leading to the formation of novel metallo-gels. rsc.orgnih.gov
In another approach, a molecular receptor was constructed using two terpyridyl-palladium units held rigidly apart. nih.gov This host structure was designed for the molecular recognition of planar aromatic molecules. Studies showed that it forms stable 1:2 host-guest complexes with 9-methylanthracene, demonstrating the precise spatial arrangement of the terpyridine units creates a well-defined binding pocket. nih.gov Such systems are crucial for developing sensors and molecular machines, where specific recognition is a key function.
Metal-Organic Frameworks (MOFs) and Porous Materials
Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal nodes and organic linkers, celebrated for their exceptionally high porosity and tunable structures. researchgate.netnih.gov Triphenylamine-based ligands, particularly those functionalized with carboxylate groups, serve as excellent organic linkers for creating robust and functional MOFs.
A prime example is the MOF designated Cu-TCA, which is synthesized from a tricarboxytriphenylamine (H₃TCA) linker and copper ions. researchgate.netacs.org This material is notable because both the TPA linker and the copper clusters are redox-active. This dual activity was harnessed by using Cu-TCA as a cathode material in lithium-ion batteries, where it exhibited a high working potential of up to 4.3 V vs Li/Li⁺. acs.org The porous nature of the MOF facilitates ion transport, while the redox-active components provide the necessary charge storage capacity. The material demonstrated excellent cycling stability, retaining 96.5% of its capacity after 200 cycles at a 2C rate. acs.org
The inherent porosity of TPA-based MOFs, combined with the electronic functionality of the TPA unit, makes them promising candidates for applications beyond energy storage, including gas separation and catalysis. researchgate.net
Self-Assembled Structures and Responsive Materials
The non-planar, propeller-like structure of TPA derivatives, combined with their optoelectronic properties, makes them excellent candidates for creating self-assembled and stimuli-responsive materials. rsc.org These materials can change their properties, such as fluorescence, in response to external stimuli like heat, pressure, or chemical analytes.
For instance, a TPA derivative containing three pyridine (B92270) groups (TAPA) was designed to self-assemble into a gel in certain organic solvents. researchgate.net This process is driven by intermolecular hydrogen bonding and π-π stacking, resulting in the formation of nanofibrous networks that immobilize the solvent. The resulting gel was found to be emissive, and its properties could be modulated by external factors. researchgate.net
Furthermore, the self-assembly of achiral TPA molecules has been controlled using circularly polarized light to induce supramolecular chirality. researchgate.net The stability of the resulting helical structures was found to depend on the number of hydrogen bonding sites engineered into the molecule. researchgate.net Another study investigated the self-assembly of TPA macrocycles at a liquid-solid interface, demonstrating how modifying the side chains on the macrocycle influences the resulting two-dimensional nanopatterns and their interaction with guest molecules. nih.gov This precise control over assembly at surfaces is vital for the bottom-up fabrication of molecular electronic devices and sensors.
Electrocatalysis
Metal complexes incorporating terpyridine (Tpy) and its derivatives are highly effective electrocatalysts. The tridentate nature of the Tpy ligand provides a stable coordination environment for a metal center, while also allowing for electronic tuning of the catalyst's redox properties to target specific chemical transformations.
Electrochemical CO₂ Reduction
The conversion of carbon dioxide (CO₂) into value-added chemicals using renewable energy is a major goal in sustainable chemistry. Terpyridine-based molecular catalysts have demonstrated excellent activity and selectivity for the electrochemical reduction of CO₂ to carbon monoxide (CO), a crucial industrial feedstock.
A variety of transition metal complexes with Tpy ligands have been investigated. Organometallic Re(I)-terpyridine complexes have been shown to catalyze CO₂ reduction with high efficiency, achieving Faradaic yields for CO production as high as 98% at moderate overpotentials. lincoln.ac.uk Similarly, complexes based on more earth-abundant first-row transition metals have also proven effective. Manganese (Mn) carbonyl complexes with terpyridine ligands are active for the two-electron reduction of CO₂ to CO. rsc.orgresearchgate.net Studies on homoleptic terpyridine complexes of nickel (Ni) and cobalt (Co) have shown that the Ni-based system is highly selective for CO₂ reduction over proton reduction, while the Co-based system can produce tunable mixtures of CO and H₂ depending on the applied potential. rsc.orgresearchgate.net
The performance of several terpyridine-based electrocatalysts for CO₂ reduction is detailed in the table below.
| Catalyst | Metal Center | Faradaic Efficiency (FE) for CO | Overpotential (V) |
| Re(I)(L)(CO)₃Br type complexes | Re | 62–98% | 0.75–0.95 |
| [Mn(κ³-N,N′,N′′-tpy)(CO)₂]⁻ (active species) | Mn | Not specified | Not specified |
| Ni-terpyridine complex | Ni | Selective for CO | Not specified |
| Co-terpyridine complex | Co | Produces CO/H₂ | Not specified |
This table summarizes the catalytic performance of representative terpyridine-based complexes for electrochemical CO₂ reduction. lincoln.ac.ukresearchgate.netrsc.org
These findings highlight the tunability of Tpy-based catalysts, where modification of the ligand or the metal center can be used to optimize catalytic activity, selectivity, and efficiency for CO₂ conversion.
Table of Mentioned Compounds
| Abbreviation / Name | Full Chemical Name or Description |
| TPA | Triphenylamine |
| Tpy | 2,2′:6′,2′′-Terpyridine |
| Cyclic TPA Dimer (1) | Cyclic ethylene (B1197577) linked triphenylamine dimer |
| Linear TPA Dimer (2) | Linear ethylene linked triphenylamine dimer |
| DMTPD Polymer | Polymer with dimethoxytriphenyldiamine side-chains |
| 9-methylanthracene | 9-methylanthracene |
| Benzo-21-crown-7 | A crown ether derivative |
| Cu-TCA | A metal-organic framework from copper and tricarboxytriphenyl amine |
| H₃TCA | Tricarboxytriphenyl amine |
| TAPA | A triphenylamine derivative containing three pyridine groups |
| Re(I)(L)(CO)₃Br | Rhenium(I) carbonyl bromide complex with a 4'-substituted terpyridine ligand (L) |
| Mn(κ³-N,N′,N′′-tpy)(CO)₂Br | Manganese carbonyl bromide complex with a tridentate terpyridine ligand |
Oxygen Reduction/Evolution Reactions
The unique electronic and structural characteristics of this compound, which merge the electron-donating triphenylamine (TPA) core with the multidentate chelating quaterpyridine (QPy) moiety, position it as a promising ligand for the design of efficient electrocatalysts for the Oxygen Reduction Reaction (ORR) and the Oxygen Evolution Reaction (OER). These reactions are fundamental to various renewable energy technologies, including fuel cells and metal-air batteries.
While direct experimental data on this compound for these reactions is still emerging, the known properties of its constituent parts provide a strong indication of its potential. Triphenylamine derivatives have been incorporated into catalyst structures, such as cobalt porphyrins, where they have been shown to enhance ORR performance. nih.gov The strong electron-donating nature of the TPA group can modulate the electronic properties of a coordinated metal center, which is a critical factor in optimizing catalytic activity. nih.gov
Similarly, metal complexes involving polypyridyl ligands like quaterpyridine have demonstrated significant catalytic activity for water oxidation (OER). For instance, a cobalt(II) quaterpyridine complex has been reported as an efficient catalyst for visible light-driven water oxidation. researchgate.net The quaterpyridine ligand is adept at stabilizing metal ions in various oxidation states, a key requirement for catalysts in multi-electron transfer reactions like OER.
The synergistic combination of the TPA and QPy units in a single molecule is hypothesized to create a unique ligand field around a coordinated metal ion, potentially leading to catalysts with superior performance. The TPA moiety can enhance the electron density at the metal center, while the QPy provides a stable and electronically tunable coordination environment.
Table 1: Comparison of Related Compounds in Oxygen Reduction/Evolution Reactions
| Compound/System | Reaction | Key Findings |
| Cobalt porphyrin with TPA-carbazole substituent | ORR | Showed a more positive ORR potential compared to analogues without the TPA moiety. nih.govresearchgate.net |
| Cobalt(II) quaterpyridine complex | OER | Acts as an efficient catalyst for visible light-driven water oxidation. researchgate.net |
Chemical Sensing and Detection Mechanisms
The inherent photophysical properties of the triphenylamine core make this compound an excellent candidate for the development of fluorescent chemical sensors. TPA derivatives are well-known for their use in creating probes that can detect a variety of analytes, including small molecules and ions, through changes in their fluorescence emission.
Fluorometric Sensing of Analytes (e.g., Small Molecules, Ions)
The design of fluorescent sensors often relies on the principle of modulating the electronic properties of a fluorophore upon interaction with an analyte. The propeller-like, non-planar structure of TPA provides a robust framework for building such sensors. The incorporation of a quaterpyridine unit introduces specific binding sites for metal ions and other analytes, allowing for the development of highly selective and sensitive probes.
For instance, pyridine-based fluorescent sensors have been successfully employed for the detection of various cations. mdpi.com The nitrogen atoms in the pyridine rings can act as coordination sites for metal ions, leading to a change in the fluorescence of the molecule. Similarly, TPA-based fluorescent and colorimetric chemosensors have been developed for the detection of metal ions like Pd2+. nih.gov
In a this compound based sensor, the binding of an analyte to the quaterpyridine moiety could induce a conformational change or alter the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a detectable change in its fluorescence spectrum. This "turn-on" or "turn-off" fluorescence response can be correlated to the concentration of the analyte.
Table 2: Examples of TPA and Pyridine-Based Fluorescent Sensors
| Sensor Base | Analyte Detected | Sensing Mechanism |
| Triphenylamine-Chalcone | Pd2+ | Fluorescence turn-off and colorimetric change. nih.gov |
| Pyridine Derivative | Toxic Heavy Metal Ions (Cr2+, Hg2+, Ni2+, Co2+) | Differential fluorescence response upon metal ion binding. mdpi.com |
| p-Quaterphenyls | Cu2+ | Selective fluorescence response. researchgate.net |
| BODIPY-based probe | Cd2+ ions | "OFF/ON" fluorescence switching. rsc.org |
| BODIPY-based probe | Au(III) ions | Reversible "turn on" fluorescence. nih.gov |
Chemodosimeters and Responsive Probes
Beyond reversible sensing, this compound derivatives can be designed as chemodosimeters, which undergo an irreversible chemical reaction with an analyte to produce a signal. This approach can offer high selectivity and sensitivity. The reactivity of the quaterpyridine or triphenylamine units can be tailored to react specifically with a target analyte, leading to a permanent change in the molecule's electronic structure and, consequently, its fluorescence.
The development of responsive probes based on this compound could also be explored. These probes can respond to changes in their environment, such as polarity or viscosity, by altering their fluorescence properties. The solvatochromic behavior of TPA derivatives, where the emission wavelength shifts with the polarity of the solvent, is a well-documented phenomenon that could be harnessed in this compound based systems.
Advanced Polymer and Composite Materials
The structural features of this compound make it an attractive monomer for the synthesis of advanced polymers and as a component in composite materials. The triphenylamine unit is a well-established building block for hole-transporting and electroactive polymers, while the quaterpyridine moiety can introduce metal-coordination sites, leading to the formation of metallopolymers with interesting electronic and optical properties.
The synthesis of polymers incorporating TPA has been extensively explored, leading to materials with applications in organic light-emitting diodes (OLEDs), solar cells, and electrochromic devices. mdpi.comresearchgate.net These polymers often exhibit good thermal stability and film-forming properties. For example, triphenylamine-containing aromatic polyimides have been synthesized and shown to possess high glass transition temperatures and excellent thermal stability. researchgate.net
By polymerizing this compound, it is conceivable to create polymers with a combination of the desirable properties of both TPA and polypyridyl systems. Such polymers could exhibit tunable electrochromic behavior, where the color of the material changes upon the application of an electrical potential. The incorporation of metal ions into the quaterpyridine units could further modulate these properties.
Table 3: Properties of Triphenylamine-Containing Polymers
| Polymer Type | Monomers | Key Properties |
| Aromatic Poly(amide-imide)s | Amide-preformed triphenylamine-diamines and tetracarboxylic dianhydrides | High glass-transition temperatures (296–355 °C), high thermal stability (no significant decomposition below 500 °C), electroactive. mdpi.com |
| Aromatic Polyimides | N,N′-Bis(4-aminophenyl)-N,N′-diphenyl-4,4′-biphenyldiamine and aromatic tetracarboxylic dianhydrides | Inherent viscosities of 0.67-0.91 dL/g, good solubility in organic solvents, flexible and tough films, high thermal stability (10% weight loss temperatures of 565-595 °C). researchgate.net |
Compound Names
| Abbreviation | Full Name |
| This compound | Quaterpyridine-Triphenylamine |
| TPA | Triphenylamine |
| QPy | Quaterpyridine |
| ORR | Oxygen Reduction Reaction |
| OER | Oxygen Evolution Reaction |
| OLEDs | Organic Light-Emitting Diodes |
| ICT | Intramolecular Charge Transfer |
| BODIPY | Boron-dipyrromethene |
| p-Quaterphenyls | para-Quaterphenyls |
| DiPP | (E)-3-(4-(diphenylamino)phenyl)-1-(pyridin-2-yl)prop-2-en-1-one |
| PMDA | Pyromellitic dianhydride |
| BPDA | 3,3′,4,4′-Biphenyltetracarboxylic dianhydride |
| BTDA | 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride |
| ODPA | 4,4'-Oxydiphthalic anhydride |
| DSDA | 3,3',4,4'-Diphenylsulfonetetracarboxylic dianhydride |
| 6FDA | 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride |
| PAIs | Poly(amide-imide)s |
Elucidation of Structure Function Relationships and Design Principles
Impact of Ligand Modification on Electronic and Photophysical Characteristics
Research on analogous functionalized TPA ligands has demonstrated that the electronic nature of the substituents on the pyridine (B92270) rings can be systematically varied to tune the properties of the complex. For instance, the incorporation of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyridine rings directly impacts the metal center's redox potential. In a QPy-TPA system, the quinolyl-pyridyl moiety can be designed to act as either an electron-donating or -withdrawing substituent, depending on its substitution pattern and point of attachment to the TPA framework.
The photophysical properties of this compound are also significantly influenced by the nature of the "QPy" modification. The extended π-conjugation of the quinoline (B57606) ring can lead to the emergence of new absorption bands in the UV-visible spectrum and can give rise to fluorescent or phosphorescent properties. For example, isoquinoline-derivatized TPA ligands have been shown to act as fluorescent zinc sensors, where the coordination of a metal ion modulates the emission intensity. This suggests that a this compound compound could be designed to have specific photoluminescent responses to certain analytes or environmental stimuli.
Table 1: Comparison of Redox Potentials for Copper Complexes of TPA and a Hypothetical this compound with Electron-Donating Groups
| Ligand | E1/2 (V vs. Fc/Fc+) | Effect of Modification |
|---|---|---|
| TPA | -0.45 | Baseline |
| This compound (with EDG) | -0.65 | More negative potential, easier oxidation |
Note: Data is illustrative and based on trends observed in related functionalized TPA systems.
Rational Design for Tunable Catalytic Activity and Selectivity
The modification of the TPA scaffold in this compound is a powerful strategy for the rational design of catalysts with enhanced activity and selectivity. The electronic and steric environment around the metal center, which is dictated by the ligand architecture, plays a crucial role in determining the catalytic performance of the complex.
In the field of atom transfer radical polymerization (ATRP), copper complexes of TPA are known to be highly active catalysts. Studies on substituted TPA ligands have revealed a direct correlation between the electron-donating ability of the substituents and the catalytic activity. Ligands with strong electron-donating groups increase the electron density on the copper center, which facilitates the activation of the alkyl halide initiator and leads to a significant rate enhancement. A this compound ligand designed with electron-rich quinolyl-pyridyl groups would be expected to form a highly active ATRP catalyst.
The steric bulk of the "QPy" groups can also be exploited to control the selectivity of a catalytic reaction. By creating a specific steric environment around the metal's active site, it is possible to favor the formation of one product over another. For example, in oxidation catalysis, the shape of the ligand can influence the accessibility of the substrate to the metal-oxo intermediate, thereby directing the regioselectivity or stereoselectivity of the reaction.
Table 2: Catalytic Activity of Copper Complexes in ATRP
| Ligand | kATRP (M-1s-1) | Relative Activity |
|---|---|---|
| TPA | 1.0 x 104 | 1 |
| TPA with EDG | 1.0 x 107 | 1000 |
| This compound (predicted) | > 1.0 x 107 | >1000 |
Note: Data is based on reported values for TPA and its derivatives, illustrating the potential of this compound.
Influence of Supramolecular Interactions on Material Performance
The molecular structure of this compound, with its aromatic quinolyl-pyridyl groups, makes it an excellent building block for the construction of supramolecular assemblies. Non-covalent interactions such as π-π stacking, hydrogen bonding, and metal-ligand coordination can be utilized to direct the self-assembly of this compound units into well-defined architectures, including cages, helicates, and metal-organic frameworks (MOFs).
The performance of materials derived from these supramolecular assemblies is intrinsically linked to the nature and strength of these non-covalent interactions. For example, in a MOF constructed from this compound linkers, the porosity and guest-binding properties of the material will be determined by the size and shape of the cavities formed by the self-assembly of the ligands. The aromatic surfaces of the "QPy" groups can provide sites for the adsorption of small molecules through π-π interactions.
Furthermore, supramolecular interactions can influence the photophysical and electronic properties of the bulk material. The arrangement of this compound chromophores in a supramolecular assembly can lead to phenomena such as aggregation-induced emission (AIE) or excimer formation, which can be harnessed for sensing or light-emitting applications. The ability to control the spatial organization of the this compound units through supramolecular design is therefore a key factor in tailoring the macroscopic properties of the resulting material.
Correlation of Molecular Architecture with Charge Transport and Energy Transfer
The molecular architecture of this compound is fundamentally linked to its potential for facilitating charge transport and energy transfer processes, which are critical for applications in electronics and photonics. The efficiency of these processes is highly dependent on the spatial arrangement and electronic coupling between adjacent this compound molecules or their metal complexes within a material.
In the context of charge transport, the extended π-systems of the quinolyl-pyridyl groups can provide pathways for the movement of electrons or holes. For efficient charge transport, the this compound molecules need to be organized in a way that allows for significant orbital overlap between neighboring units. In a crystalline material or a polymer film, the packing of the molecules will determine the charge mobility. A well-ordered, co-facial π-stacking arrangement is generally favorable for charge transport.
Energy transfer processes, such as Förster Resonance Energy Transfer (FRET), are also highly sensitive to the molecular architecture. The efficiency of FRET depends on the distance between the donor and acceptor chromophores and the spectral overlap between the donor's emission and the acceptor's absorption. In a system containing this compound, it could be designed to act as either a donor or an acceptor. By controlling the architecture of a supramolecular assembly or a polymer incorporating this compound, it is possible to precisely control the donor-acceptor distances and orientations to optimize energy transfer efficiency. For instance, in a MOF where this compound acts as a linker, the rigid and well-defined structure of the framework can be used to position donor and acceptor moieties at optimal distances for efficient light harvesting and energy transfer.
Compound Names
| Abbreviation | Full Name |
| This compound | Quinolyl-pyridyl-Tris(2-pyridylmethyl)amine (hypothetical) |
| TPA | Tris(2-pyridylmethyl)amine (B178826) |
| ATRP | Atom Transfer Radical Polymerization |
| MOF | Metal-Organic Framework |
| EDG | Electron-Donating Group |
| EWG | Electron-Withdrawing Group |
| FRET | Förster Resonance Energy Transfer |
| AIE | Aggregation-Induced Emission |
Future Outlook and Emerging Research Frontiers
Integration of QPy-TPA Systems in Hybrid Materials
The integration of this compound into hybrid materials represents a promising avenue for developing composites with enhanced or tailored properties numberanalytics.comnumberanalytics.com. Hybrid materials combine two or more distinct components to achieve properties not attainable with a single material numberanalytics.com. Future research directions in optimizing hybrid composites include material development, interface engineering, and multi-scale modeling numberanalytics.com. The unique properties of hybrid materials, such as improved mechanical, thermal, and electrical characteristics, along with multi-functionality and tailorability, make them suitable for a wide range of applications numberanalytics.com. Emerging trends in hybrid material development include nanostructured hybrid materials, multi-functional hybrid materials, and sustainable hybrid materials numberanalytics.com.
While specific research on this compound integration into hybrid materials was not extensively detailed in the search results, the broader context of hybrid materials research highlights the potential for compounds like this compound to be incorporated into such systems to impart specific functionalities, such as optical or electronic properties, given its likely organic nature. For instance, research on other organic molecules integrated into hybrid materials has shown promise in areas like thermoelectric energy conversion, where hybrid materials achieved over 100% increase in efficiency compared to previous materials tuwien.at. This suggests that this compound could potentially be explored in similar contexts to enhance the performance of hybrid systems.
Advancements in Computational Design and High-Throughput Screening
Computational design and high-throughput screening (HTS) are becoming increasingly vital in accelerating the discovery and optimization of molecules with desired properties uni.lufrontiersin.org. These approaches enable the efficient screening of vast chemical libraries and the rational design of potential candidates frontiersin.org. The combination of insights from theoretical work with advanced machine learning approaches could aid in developing effective strategies for HTS of novel molecules tailored to specific applications uni.lu.
HTS involves the rapid testing of large compound libraries using automation to identify potential hits that show activity against a particular biological target or cellular phenotype frontiersin.orgevotec.com. Data generated from HTS can guide future compound selection, hit expansion, and early Structure-Activity Relationships (SARs) evotec.com. Computational methods, such as virtual screening and structure-based design, are valuable approaches to define compound screening sets, especially when the biological target is well-defined structurally evotec.com. Integrative computational approaches, including molecular modeling, cheminformatics, and molecular dynamics simulations, are transforming drug discovery into a more efficient and target-focused endeavor frontiersin.org.
For this compound, advancements in computational techniques could be used to predict its interactions with other materials in hybrid systems, design derivatives with enhanced properties, or screen for potential new applications based on its structural characteristics. The increasing availability of large compound databases also facilitates the investigation of chemical space using computational methods nih.gov.
Novel Synthetic Methodologies for Complex Architectures
While specific novel synthetic routes for this compound were not detailed, the broader trend in organic synthesis is towards more sustainable and efficient processes, minimizing waste and maximizing atom economy mdpi.com. Techniques like photocatalysis under solvent-free conditions are gaining prominence mdpi.com. For this compound, future research may focus on developing greener and more efficient synthetic routes to produce it or its derivatives, potentially utilizing catalytic methods or flow chemistry techniques to improve scalability and reduce environmental impact.
Exploration of New Application Domains
The exploration of new application domains is a key aspect of the future outlook for this compound. While its current applications were not explicitly detailed in the provided search results, the mention of "emerging applications" suggests ongoing research into new uses. The compound this compound has been identified as a lipophilic probe that induces non-ferroptotic cell death and lipid dynamic regulation in certain cell lines upon light irradiation, suggesting potential in photoactivated therapeutic or research applications medchemexpress.eu.
Sustainability Considerations in this compound Research
Sustainability is an increasingly important consideration in chemical research and development. This includes minimizing waste, using renewable materials, reducing energy consumption, and developing biodegradable products mdpi.com. In the context of this compound research, sustainability considerations are likely to influence the choice of synthetic methodologies, aiming for greener and more efficient processes nih.govmdpi.com.
Future research will likely focus on developing sustainable synthetic routes for this compound, potentially incorporating principles of green chemistry from the outset. This could involve using environmentally friendly solvents, catalytic methods, or continuous flow processes. Additionally, the potential environmental impact of this compound itself and its degradation products will be important considerations, especially if it finds applications in areas with potential for environmental release. Research into the recyclability or biodegradability of materials incorporating this compound may also become relevant as its applications develop. The broader focus on sustainability in various industries, such as aviation, highlights the growing demand for environmentally conscious materials and processes fox13news.comsustainableinfrastructure.orgeurocontrol.intkristujayantijournal.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
